molecular formula C14H19NO3S B6459789 N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenylbutanamide CAS No. 2549133-23-3

N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenylbutanamide

Cat. No. B6459789
CAS RN: 2549133-23-3
M. Wt: 281.37 g/mol
InChI Key: GMNVOBQMNWVZSN-WUXMJOGZSA-N
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Description

N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenylbutanamide (MSPB) is a small molecule drug that has been studied for its potential applications in scientific research and medical treatments. MSPB is a member of the sulfonamide family, which are compounds characterized by a sulfur atom in the center of a five-member ring. MSPB has a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer effects. In addition, it has been found to possess a number of biochemical and physiological effects that make it a valuable tool for scientists and medical practitioners.

Scientific Research Applications

N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenylbutanamide has a wide range of potential applications in scientific research. It has been studied for its potential to inhibit the growth of cancer cells, as well as its ability to inhibit inflammation and bacterial infections. N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenylbutanamide has also been found to possess anti-fungal and anti-viral properties. Furthermore, it has been studied for its potential to modulate the activity of certain enzymes and receptors, as well as its ability to modulate the expression of certain genes.

Mechanism of Action

N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenylbutanamide is believed to act through several different mechanisms. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, it has been found to inhibit the activity of certain receptors, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). Finally, N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenylbutanamide has been found to modulate the expression of certain genes, such as those involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenylbutanamide has been found to possess a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as COX-2 and 5-LOX. In addition, it has been found to inhibit the activity of certain receptors, such as NF-κB. Furthermore, N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenylbutanamide has been found to modulate the expression of certain genes, such as those involved in the production of pro-inflammatory cytokines. Finally, N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenylbutanamide has been found to possess anti-inflammatory, anti-bacterial, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenylbutanamide has several advantages and limitations for use in laboratory experiments. One of the major advantages is its high yield of over 90% when synthesized. Additionally, N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenylbutanamide has a wide range of potential applications in scientific research and medical treatments. Furthermore, N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenylbutanamide has a wide range of biochemical and physiological effects, making it a valuable tool for scientists and medical practitioners. However, N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenylbutanamide also has several limitations. It has a low solubility in water and other solvents, making it difficult to use in some experiments. Additionally, N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenylbutanamide has a short shelf life and is prone to degradation in the presence of light and heat.

Future Directions

N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenylbutanamide has a wide range of potential applications in scientific research and medical treatments. In the future, researchers could explore the potential of N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenylbutanamide to modulate the activity of other enzymes and receptors, as well as its ability to modulate the expression of other genes. Additionally, researchers could investigate the potential of N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenylbutanamide to inhibit the growth of other cancer cells. Furthermore, researchers could investigate the potential of N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenylbutanamide to possess anti-fungal and anti-viral properties. Finally, researchers could explore the potential of N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenylbutanamide to possess other biochemical and physiological effects.

Synthesis Methods

N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenylbutanamide is synthesized through a two-step process. The first step involves the condensation of 4-phenylbutanamide with 3-methanesulfonylprop-2-en-1-ol in the presence of an acid catalyst. The second step involves the formation of a sulfonamide linkage between the two compounds. The reaction is catalyzed by a strong base, such as sodium hydroxide. The reaction yields N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenylbutanamide in a high yield of over 90%.

properties

IUPAC Name

N-[(E)-3-methylsulfonylprop-2-enyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-19(17,18)12-6-11-15-14(16)10-5-9-13-7-3-2-4-8-13/h2-4,6-8,12H,5,9-11H2,1H3,(H,15,16)/b12-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNVOBQMNWVZSN-WUXMJOGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C=CCNC(=O)CCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)/C=C/CNC(=O)CCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenylbutanamide

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